molecular formula C15H19FN2O3 B11272430 N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide

N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide

Cat. No.: B11272430
M. Wt: 294.32 g/mol
InChI Key: PQCRSJVADJYQAR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide is a synthetic organic compound that features a fluorophenyl group, a piperidine ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide may confer unique properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets compared to its analogs.

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethoxy)acetamide

InChI

InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-14(19)10-21-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19)

InChI Key

PQCRSJVADJYQAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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